molecular formula C23H21BrN2O4 B12149878 4-(Benzo[d]furan-2-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-5-(3-bromophenyl)-3-hydroxy-3-pyrrolin-2-one

4-(Benzo[d]furan-2-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-5-(3-bromophenyl)-3-hydroxy-3-pyrrolin-2-one

Cat. No.: B12149878
M. Wt: 469.3 g/mol
InChI Key: SAQQPOHVEIJYJD-UHFFFAOYSA-N
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Description

4-(Benzo[d]furan-2-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-5-(3-bromophenyl)-3-hydroxy-3-pyrrolin-2-one is a complex organic compound that features a benzofuran moiety, a bromophenyl group, and a pyrrolinone ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

The synthesis of 4-(Benzo[d]furan-2-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-5-(3-bromophenyl)-3-hydroxy-3-pyrrolin-2-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Bromophenyl Group: This step may involve bromination reactions using reagents like bromine or N-bromosuccinimide (NBS).

    Formation of the Pyrrolinone Ring: This can be accomplished through cyclization reactions involving amines and carbonyl compounds.

    Coupling Reactions: The final step involves coupling the benzofuran moiety with the pyrrolinone ring and the bromophenyl group under specific reaction conditions.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

4-(Benzo[d]furan-2-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-5-(3-bromophenyl)-3-hydroxy-3-pyrrolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Benzo[d]furan-2-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-5-(3-bromophenyl)-3-hydroxy-3-pyrrolin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, including anti-tumor, antibacterial, and antiviral properties.

    Pharmaceuticals: It is explored as a lead compound for drug development, particularly in the treatment of diseases like cancer and viral infections.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and molecular targets.

    Chemical Research: It serves as a model compound for studying complex organic reactions and developing new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-(Benzo[d]furan-2-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-5-(3-bromophenyl)-3-hydroxy-3-pyrrolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

    Inhibiting Viral Replication: Interfering with viral enzymes or proteins to prevent viral replication and spread.

Comparison with Similar Compounds

4-(Benzo[d]furan-2-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-5-(3-bromophenyl)-3-hydroxy-3-pyrrolin-2-one can be compared with other similar compounds, such as:

    Benzofuran Derivatives: Compounds with similar benzofuran moieties that exhibit biological activities like anti-inflammatory and antioxidant properties.

    Bromophenyl Compounds: Compounds containing bromophenyl groups that are studied for their potential as anticancer and antimicrobial agents.

    Pyrrolinone Derivatives: Compounds with pyrrolinone rings that are explored for their pharmacological activities, including neuroprotective and anti-inflammatory effects.

Properties

Molecular Formula

C23H21BrN2O4

Molecular Weight

469.3 g/mol

IUPAC Name

3-(1-benzofuran-2-carbonyl)-2-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C23H21BrN2O4/c1-25(2)10-11-26-20(15-7-5-8-16(24)12-15)19(22(28)23(26)29)21(27)18-13-14-6-3-4-9-17(14)30-18/h3-9,12-13,20,28H,10-11H2,1-2H3

InChI Key

SAQQPOHVEIJYJD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC(=CC=C4)Br

Origin of Product

United States

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